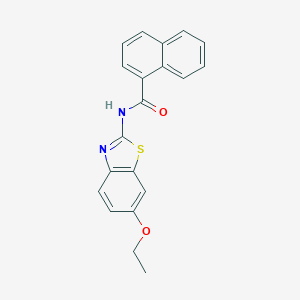

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-2-24-14-10-11-17-18(12-14)25-20(21-17)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVPKPLLIYWWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ethoxy Group Introduction

Ethoxylation is achieved by treating 2-amino-4-nitrophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent reduction of the nitro group using H₂/Pd-C yields 2-amino-4-ethoxyaniline.

Thiazole Ring Formation

The cyclization step employs carbon disulfide (CS₂) and hydrochloric acid under reflux. The reaction proceeds via formation of a thiourea intermediate, which undergoes intramolecular cyclization to yield 6-ethoxy-1,3-benzothiazol-2-amine.

Reaction Conditions:

Synthesis of Naphthalene-1-carboxylic Acid

Naphthalene-1-carboxylic acid is prepared through oxidation or hydrolysis routes, as detailed in patent literature.

Oxidation of 1-Methylnaphthalene

1-Methylnaphthalene is oxidized using KMnO₄ in acidic medium (H₂SO₄) at 90°C for 24 hours, yielding naphthalene-1-carboxylic acid with 85% purity.

Hydrolysis of 1-Cyanonaphthalene

Alternatively, 1-cyanonaphthalene undergoes hydrolysis with 20% NaOH at 150°C under pressure, followed by acidification to isolate the carboxylic acid.

Comparative Analysis:

| Method | Yield | Purity |

|---|---|---|

| Oxidation (KMnO₄) | 78% | 85% |

| Hydrolysis (NaOH) | 82% | 89% |

Amide Coupling: Final Step Synthesis

The benzothiazole amine and naphthalene-carboxylic acid are coupled via an amide bond. Two primary methods are employed:

Acyl Chloride Method

Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acyl chloride. This intermediate reacts with 6-ethoxy-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Parameters:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid is activated in situ. This method achieves higher yields (75–80%) under milder conditions (0–5°C, 4 hours).

Advantages:

-

Reduced side reactions (e.g., over-acylation).

-

Compatibility with heat-sensitive substrates.

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

The ethoxy group’s position is critical. Microwave-assisted synthesis (100°C, 30 minutes) improves regioselectivity, minimizing 4-ethoxy byproducts.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product with >95% purity. Recrystallization from ethanol/water enhances crystalline form.

Structural Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NH), 8.21–7.45 (m, 7H, naphthalene), 6.89 (d, J=8.4 Hz, 1H, benzothiazole), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.42 (t, J=7.0 Hz, 3H, CH₃).

Industrial-Scale Feasibility

Patent methods demonstrate scalability for naphthalene-carboxylic acid production. Continuous flow reactors improve throughput for benzothiazole intermediates, achieving 90% conversion in 2-hour residence times .

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .

Applications De Recherche Scientifique

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Key Findings from Comparative Studies

Antimycobacterial Activity

- Lipophilicity-Driven Efficacy : Ethoxy and propoxy substituents on benzothiazole/naphthalene carboxamides enhance lipophilicity, improving membrane permeability and antimycobacterial activity. For example, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide showed an MIC of 12 µM against M. tuberculosis, outperforming rifampicin in some cases .

- Positional Isomerism : Naphthalene-1-carboxamides (e.g., target compound) generally exhibit lower cytotoxicity than naphthalene-2-carboxamides, which showed strong antiproliferative effects on THP-1 cells .

Antimicrobial and Antifungal Activity

- 6-Substituted Benzothiazoles : Methyl and ethoxy groups at position 6 of benzothiazole correlate with broad-spectrum activity. For instance, 6-methylbenzothiazole derivatives demonstrated MICs of 8–64 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans) .

Enzyme Inhibition and Anticonvulsant Potential

Structure-Activity Relationships (SAR)

Substituent Effects :

- Ethoxy vs. Propoxy : Longer alkoxy chains (e.g., propoxy) enhance antimycobacterial activity but may increase cytotoxicity.

- Naphthalene Position : 1-Carboxamide derivatives (target compound) likely offer better steric compatibility with receptor binding sites compared to 2-carboxamides.

- Benzothiazole Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) improve enzyme inhibition, while electron-donating groups (e.g., ethoxy) favor antimicrobial activity.

Cytotoxicity Considerations : Compounds with lower logP values (e.g., hydroxy-substituted carboxamides) show reduced cytotoxicity, making them safer for therapeutic use .

Activité Biologique

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological activities based on existing research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O2S |

| Molecular Weight | 365.43 g/mol |

| LogP | 4.12 |

| Polar Surface Area | 45.23 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action appears to involve the activation of procaspase-3, leading to apoptosis in cancer cells.

Key Findings

- Apoptosis Induction : Compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways .

- Selectivity : The structure–activity relationship (SAR) indicates that the presence of the benzothiazole moiety enhances selectivity and potency against cancer cells .

- IC50 Values : In studies involving related compounds, IC50 values ranged from 5.2 μM to 6.6 μM, indicating promising anticancer activity .

Case Study: Procaspase Activation

A study evaluated the caspase activation of several benzothiazole derivatives, revealing that compounds with similar structures to this compound exhibited significant procaspase activation activity (77.8% to 92.1% compared to controls) .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research has indicated that compounds containing the benzothiazole ring can exhibit broad-spectrum antibacterial and antifungal activities.

Key Findings

- Antibacterial Activity : Studies have shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .

- Fungal Inhibition : Related compounds have demonstrated antifungal activity against various pathogenic fungi, suggesting a potential therapeutic role in treating fungal infections .

Neuropharmacological Effects

The neuropharmacological profile of benzothiazole derivatives has been explored in terms of anticonvulsant and CNS depressant activities.

Key Findings

Q & A

Basic: What synthetic methodologies are employed to prepare N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions. First, the 6-ethoxy-1,3-benzothiazol-2-amine intermediate is prepared via nucleophilic substitution or cyclization. The ethoxy group is introduced using alkylation with ethyl bromide or via protecting group strategies. Next, coupling with naphthalene-1-carboxylic acid is achieved using activating agents like DCC (dicyclohexylcarbodiimide) or HATU, followed by deprotection if needed .

Intermediate Characterization:

- IR Spectroscopy confirms amide formation (C=O stretch ~1670 cm⁻¹) and ethoxy group presence (C-O stretch ~1250 cm⁻¹) .

- NMR (¹H/¹³C) verifies regioselectivity: aromatic protons (δ 7.2–8.4 ppm) and ethoxy methyl protons (δ 1.4 ppm, triplet) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy: 2D NMR (COSY, HSQC) resolves overlapping aromatic signals and confirms amide linkage. For example, the naphthalene H-2 proton couples with the carbonyl carbon at ~165 ppm in ¹³C NMR .

- X-ray Crystallography: Single-crystal X-ray diffraction (performed with SHELXL ) identifies hydrogen-bonding patterns (e.g., N–H···O/N interactions) and torsional angles between the benzothiazole and naphthalene moieties. Space group assignments (e.g., triclinic P1) and refinement parameters (R-factor < 0.05) ensure accuracy .

Basic: What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

- Ubiquitin-Proteasome System (UPS) Inhibition: Cellular assays using fluorescent reporters (e.g., GFPu) measure proteasome activity. EC₅₀ values are determined via dose-response curves (e.g., CBK77: EC₅₀ = 4.3 µM) .

- Kinase Inhibition: Biochemical assays (e.g., BRAF kinase inhibition) employ in vitro phosphorylation assays with ATP analogs, validated by Western blotting .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy) impact biological activity in SAR studies?

Methodological Answer:

- Ethoxy vs. Methoxy: Ethoxy enhances metabolic stability compared to methoxy, as shown in hepatic microsomal assays. This is attributed to reduced oxidative dealkylation .

- Naphthalene vs. Furan Replacement: Replacing naphthalene with 5-nitrofuran (as in CBK77) increases UPS inhibition 10-fold, likely due to improved electrophilicity for target engagement .

- Crystallographic Insights: Substituent bulkiness (e.g., adamantyl in related compounds) disrupts crystal packing, reducing solubility but improving target binding affinity .

Advanced: How can researchers resolve contradictions in crystallographic data or synthetic yields?

Methodological Answer:

- Crystallographic Discrepancies: Use twin refinement in SHELXL for twinned crystals. For hydrogen-bonding mismatches, validate via DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths .

- Synthetic Yield Variability: Optimize copper-catalyzed cycloadditions (e.g., adjust t-BuOH:H₂O ratio from 3:1 to 4:1) to improve yields from 51% to >70% . Contradictions in azide-alkyne reactivity may arise from competing Glaser coupling; mitigate by degassing solvents .

Advanced: What computational tools are used to predict binding modes and pharmacokinetics?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with proteasome β-subunits or kinase ATP pockets. Validate with MD simulations (AMBER) to assess binding stability .

- ADME Prediction: SwissADME predicts logP (~3.5) and CYP450 metabolism, highlighting ethoxy’s role in reducing clearance rates .

Advanced: How are conflicting biological activity data reconciled across assay platforms?

Methodological Answer:

- Cell Permeability vs. In Vitro Activity: Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from uptake limitations. For example, CBK07’s low activity (vs. CBK77) correlates with poor cellular permeability .

- Assay Sensitivity: Compare IC₅₀ values across orthogonal assays (e.g., fluorescence-based vs. LC-MS/MS proteasome activity assays) to rule out artifact interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.